N-[2-(cyclohexylsulfanyl)ethyl]-2-methoxybenzamide
Overview
Description
N-[2-(cyclohexylsulfanyl)ethyl]-2-methoxybenzamide is an organic compound that features a benzamide core with a methoxy group at the 2-position and a cyclohexylsulfanyl ethyl substituent
Preparation Methods
The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 2-(cyclohexylsulfanyl)ethylamine.
Amide Bond Formation: The carboxylic acid group of 2-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-(cyclohexylsulfanyl)ethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
N-[2-(cyclohexylsulfanyl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[2-(cyclohexylsulfanyl)ethyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting the biochemical pathways in which these enzymes are involved.
Comparison with Similar Compounds
N-[2-(cyclohexylsulfanyl)ethyl]-2-methoxybenzamide can be compared with similar compounds such as:
N-[2-(cyclohexylsulfanyl)ethyl]-2,6-dimethoxybenzamide: This compound has an additional methoxy group at the 6-position, which may alter its chemical and biological properties.
N-[2-(cyclohexylsulfanyl)ethyl]-3,5-dimethoxybenzamide: The methoxy groups are positioned differently, potentially leading to different reactivity and interactions.
N-[2-(cyclohexylsulfanyl)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide: This compound contains a sulfonyl group, which can significantly impact its chemical behavior and biological activity.
Properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-19-15-10-6-5-9-14(15)16(18)17-11-12-20-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCURFIWZZJOGLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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